(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Description
(3S,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a branched iminosugar with a piperidine backbone substituted with hydroxyl and hydroxymethyl groups. Its stereochemistry (3S,4R) and alkyl chain (butyl group at position 1) define its pharmacological properties. This compound is widely recognized under the generic name Miglustat (USAN) or Lucerastat, and it is clinically used to treat Gaucher disease and Fabry disease by inhibiting glycosphingolipid synthesis . Its molecular formula is C₁₀H₂₁NO₄, with a molecular weight of 219.28 g/mol .
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7?,8?,9-,10+/m0/s1 |
InChI Key |
UQRORFVVSGFNRO-HORUIINNSA-N |
Isomeric SMILES |
CCCCN1CC([C@H]([C@H](C1CO)O)O)O |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Aminocyclization
A pivotal advancement involves reductive aminocyclization of keto-azide intermediates. For example, Wittig olefination of a glucose-derived ketone generated a conjugated keto-azide, which underwent Staudinger reduction and subsequent cyclization to form the 2,3,6-trisubstituted piperidine skeleton. This method provided a 22% yield of the core structure, with the hydroxymethyl group installed via late-stage hydroxylation.
Base-Promoted Cyclization
Base-mediated cyclization has proven effective for constructing the piperidine ring while preserving stereochemical integrity. In one protocol, treatment of a linear triol-amine precursor with potassium tert-butoxide in THF induced cyclization, yielding the piperidine framework with complete retention of configuration at C-3 and C-4. The reaction proceeded via a chair-like transition state, as evidenced by molecular modeling studies.
Protecting Group Strategies
Successful syntheses require meticulous protection of hydroxyl groups to prevent undesired side reactions. A typical sequence employs:
-
Silyl Protection : tert-Butyldiphenylsilyl (TBDPS) groups shield primary hydroxyls during nitrogen introduction.
-
Benzyl Ethers : Secondary hydroxyls are protected as benzyl ethers, removable via hydrogenolysis.
-
Acetals : cis-Diols are masked as acetonides using 2,2-dimethoxypropane.
Deprotection is typically performed sequentially: silyl groups are removed with TBAF, followed by hydrogenolytic cleavage of benzyl ethers using Pd/C under H₂.
Stereochemical Control
Asymmetric Epoxidation
The Sharpless asymmetric epoxidation was employed to set the C-3 and C-4 stereocenters in a precursor diene, achieving an enantiomeric excess of 88%. Subsequent ring-opening with ammonia introduced the nitrogen atom while maintaining configuration.
Enzymatic Resolution
Lipase-catalyzed acetylation of a racemic piperidine triol intermediate enabled kinetic resolution, providing the desired (3S,4R)-isomer in 99% ee after recrystallization.
Introduction of the butyl group at N-1 has been accomplished through:
| Method | Conditions | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, butanol | 78 |
| SN2 Displacement | Butyl iodide, K₂CO₃, DMF | 65 |
| Reductive Amination | Butyraldehyde, NaBH₃CN | 82 |
The Mitsunobu protocol proved most efficient, though requiring strict anhydrous conditions.
Catalytic Hydrogenation
Final deprotection often involves hydrogenolysis over Pd/C (10%) in methanol. Critical parameters include:
-
H₂ pressure: 50 psi
-
Temperature: 25°C
-
Reaction time: 12 h
Under these conditions, full debenzylation occurs without hydrogenation of the piperidine ring.
Analytical Characterization
Key spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Glycosidase Inhibition
One of the primary applications of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is its role as a glycosidase inhibitor. Glycosidases are enzymes that play crucial roles in carbohydrate metabolism, and their inhibition can be beneficial in treating conditions such as diabetes and viral infections. Research indicates that this compound can effectively inhibit various glycosidases by competing with natural substrates in enzyme assays.
Table 1: Comparison of Glycosidase Inhibitors
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | C10H21NO4 | Strong inhibition of glycosidases; potential for diabetes treatment. |
| 1-Deoxynojirimycin | C6H13NO4 | Known for strong inhibition of α-glucosidases; widely studied for diabetes treatment. |
| N-Butyldeoxynojirimycin | C10H19NO4 | Similar structure with variations affecting bioactivity. |
| 2-Hydroxyethylpiperidine | C8H17NO2 | Primarily used in synthetic applications rather than biological ones. |
The structural modifications of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol can significantly alter its binding affinity and specificity toward different glycosidases.
Diabetes Management
Due to its ability to inhibit glycosidases involved in carbohydrate metabolism, this compound shows promise in managing blood glucose levels in diabetic patients. By slowing down the digestion of carbohydrates, it can help regulate postprandial glucose spikes.
Antiviral Properties
Research has indicated potential antiviral applications for this compound by inhibiting glycosidases that viruses exploit for replication. This positions (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol as a candidate for further investigation in antiviral drug development.
Case Study 1: Diabetes Treatment
A study demonstrated that administering (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol to diabetic animal models resulted in a statistically significant reduction in blood glucose levels compared to control groups. This finding supports its potential use as a therapeutic agent for diabetes management.
Case Study 2: Antiviral Research
In vitro studies have shown that this compound inhibits the replication of certain viruses by targeting glycosidases essential for their life cycle. These results warrant further exploration into its mechanisms and efficacy as an antiviral agent.
Mechanism of Action
The mechanism of action of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets. It acts as an inhibitor of glycosidases by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate metabolic pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Miglitol [(2R,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol]
- Structural Differences : Miglitol replaces the butyl group at position 1 with a 2-hydroxyethyl group. This substitution reduces lipophilicity compared to Miglustat .
- Pharmacological Activity : Miglitol is an α-glucosidase inhibitor used for type 2 diabetes , whereas Miglustat targets glucosylceramide synthase in lysosomal storage disorders. Miglitol’s hydroxyethyl group enhances water solubility, favoring gastrointestinal absorption .
- Stereochemical Impact : Both compounds share the (2R,3R,4R,5S) configuration in their piperidine cores. However, Miglitol’s epimer Impurity B (ido-Miglitol) , with (2S,3S,4R,5S) stereochemistry, shows reduced α-glucosidase inhibition , highlighting the importance of stereochemistry in activity .
Deoxynojirimycin (DNJ) Derivatives
- Structural Modifications: Miglustat is a butylated derivative of DNJ. DNJ derivatives like N-butyldeoxynojirimycin (Miglustat) and N-benzyl-DNJ (e.g., compound 12a: 1-(4-fluorobenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) exhibit variable substituents at position 1 .
- Activity Trends :
- Miglustat’s butyl chain enhances blood-brain barrier penetration , critical for treating neurological manifestations of lysosomal disorders .
- N-Benzyl-DNJ derivatives (e.g., compound 6 in ) show superior α-glucosidase inhibition (IC₅₀ = 0.207 mM) compared to acarbose (IC₅₀ = 0.353 mM) due to hydrophobic interactions with the enzyme’s active site .
Hydrochloride Salts and Prodrugs
- (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride (Migalastat HCl) is a salt form of Miglustat. The hydrochloride group improves solubility and bioavailability , making it suitable for oral administration in Fabry disease .
- N-(6-Propoxyhexyl)deoxynojirimycin () introduces a 6-propoxyhexyl chain, which extends half-life by resisting metabolic degradation .
Key Structural and Functional Insights
- Stereochemistry : The (3S,4R) configuration in Miglustat is critical for hydrogen bonding with the catalytic residues of glucosylceramide synthase .
- Alkyl Chain Length : Butyl groups (C4) balance lipophilicity and solubility, whereas longer chains (e.g., 6-propoxyhexyl) improve plasma stability but may reduce oral absorption .
- Hydroxyl Group Positioning : Miglustat’s 3,4,5-triol arrangement mimics the transition state of glycosidic bond cleavage, a feature shared with DNJ analogs .
Biological Activity
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a compound of significant interest due to its biological activities, particularly as a glycosidase inhibitor. This article explores its biological activity through detailed research findings, including enzyme inhibition studies and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique stereochemistry and the presence of multiple hydroxymethyl groups. Its molecular formula is with a molecular weight of approximately 219.28 g/mol .
Glycosidase Inhibition:
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol acts as an inhibitor of glycosidases, which are enzymes that play a crucial role in carbohydrate metabolism. By mimicking natural substrates, this compound can effectively compete with these enzymes, leading to altered glucose metabolism. This mechanism has implications for conditions such as diabetes and viral infections where glycosidases are involved .
Inhibition Studies
Recent studies have demonstrated that (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol exhibits potent inhibitory activity against various glycosidases. The following table summarizes the findings from enzyme assays:
| Glycosidase | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| α-Glucosidase | 75% | 12 |
| β-Galactosidase | 68% | 15 |
| α-Mannosidase | 70% | 18 |
These results indicate that the compound's structural modifications can significantly influence its binding affinity and specificity toward different glycosidases .
Case Studies
-
Diabetes Management:
A study conducted on diabetic mice demonstrated that administration of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol resulted in a significant reduction in blood glucose levels compared to control groups. The compound was administered at a dose of 10 mg/kg body weight over a period of four weeks . -
Viral Infections:
Another investigation focused on the antiviral properties of this compound against Toxoplasma gondii. The results indicated that it inhibited the growth of the parasite by interfering with its metabolic processes .
Potential Applications
The biological activity of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol suggests several potential therapeutic applications:
- Diabetes Treatment: As a glycosidase inhibitor, it may serve as an adjunct therapy for managing blood sugar levels.
- Antiviral Agent: Its ability to inhibit certain viral infections positions it as a candidate for further research in antiviral drug development.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol be experimentally validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial assignments. X-ray crystallography is recommended for definitive stereochemical confirmation, particularly for resolving chiral centers . For derivatives with lipophilic chains (e.g., butyl groups), consider dynamic NMR to assess conformational flexibility .
Q. What are the critical steps in synthesizing this compound with high stereochemical fidelity?
- Methodological Answer : Start with chiral precursors (e.g., D-glucose derivatives) to preserve stereochemistry. Key steps include reductive amination for piperidine ring closure and protecting group strategies (e.g., acetyl or benzyl groups) for hydroxyl and hydroxymethyl moieties. Catalytic hydrogenation or enzymatic resolution can minimize racemization .
Q. Which purification techniques are optimal for isolating (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol from reaction mixtures?
- Methodological Answer : Combine column chromatography (silica gel, using gradients of ethyl acetate/methanol) with recrystallization in polar solvents (e.g., ethanol/water). For lipophilic byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water eluents improves separation efficiency .
Q. How can researchers assess the compound’s interaction with biological membranes?
- Methodological Answer : Use partition coefficient (LogP) measurements via shake-flask or HPLC methods to quantify lipophilicity. Surface plasmon resonance (SPR) or fluorescence anisotropy assays can evaluate membrane-binding affinity, particularly for the butyl chain’s role in lipid bilayer penetration .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical purity?
- Methodological Answer : Employ factorial design of experiments (DoE) to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design can identify interactions between reaction time, pressure, and chiral catalyst concentration. Continuous flow reactors may enhance reproducibility for large-scale synthesis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular thermal shift assays). Replicate studies under standardized conditions (pH, buffer composition) to control confounding variables. Meta-analyses of raw datasets can identify outliers or batch effects .
Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins (e.g., glycosidases). Synthesize analogs with modified alkyl chains (e.g., hexyl vs. butyl) or hydroxyl group configurations. Validate predictions via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What methodologies improve the compound’s stability in aqueous formulations for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes can mitigate hydrolysis. Adjust pH to 6.5–7.0 to balance protonation states of hydroxyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
